Bay-41-8543
Overview
Description
BAY 41-8543 is a chemical compound known for its role as a nitric oxide-independent stimulator of soluble guanylyl cyclase. This compound has shown significant potential in cardiovascular research due to its vasodilatory and antiplatelet effects. It is particularly noted for its ability to stimulate soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate, which plays a crucial role in various physiological processes .
Mechanism of Action
Target of Action
BAY-41-8543 is a highly specific and potent stimulator of soluble guanylate cyclase (sGC) . sGC is the primary cellular receptor for nitric oxide (NO), a critical signaling molecule in the body .
Mode of Action
this compound stimulates sGC in an NO-independent manner . It binds directly to the enzyme and increases its activity by up to 92-fold at concentrations up to 100 μM . Interestingly, the action of this compound is enhanced in the presence of NO, making the enzyme more sensitive to its endogenous activator .
Biochemical Pathways
The activation of sGC by this compound leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule . This triggers a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of the TGF-β1 signaling pathway .
Result of Action
this compound has a range of molecular and cellular effects. It induces relaxation of various blood vessels, including the aorta, saphenous arteries, coronary arteries, and veins . It also inhibits collagen-induced platelet aggregation . In the context of pulmonary hypertension, it has vasodilator activity in the pulmonary and systemic vascular beds .
Action Environment
It’s worth noting that the compound is effective even under nitrate tolerance conditions . This suggests that its efficacy may be robust against certain physiological changes.
Biochemical Analysis
Biochemical Properties
BAY-41-8543 stimulates the recombinant sGC in a concentration-dependent manner . It interacts with the enzyme directly, making it more sensitive to its endogenous activator, nitric oxide (NO) . This interaction results in an increase in cyclic guanosine monophosphate (cGMP) production .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It is a potent relaxing agent of aortas, saphenous arteries, coronary arteries, and veins . In platelets, this compound inhibits collagen-mediated aggregation and is a potent direct stimulator of the cyclic GMP/PKG/VASP pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the heme-containing enzyme, sGC . This binding is independent of NO but is enhanced in the presence of NO . The interaction results in an increase in cGMP production, which is a second messenger involved in various cellular processes .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent reductions in mean pulmonary arterial pressure and vascular resistance . It also reversed vascular remodeling and right heart hypertrophy in several experimental models of pulmonary hypertension .
Metabolic Pathways
This compound is involved in the NO/sGC/cGMP signaling pathway . It interacts with the enzyme sGC, leading to an increase in cGMP production
Transport and Distribution
It has been detected in lung tissue and broncho-alveolar fluid after intratracheal delivery at higher concentrations than after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY 41-8543 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of BAY 41-8543 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: BAY 41-8543 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BAY 41-8543 into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of BAY 41-8543 .
Scientific Research Applications
BAY 41-8543 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of soluble guanylyl cyclase activation and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to vascular function.
Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble guanylyl cyclase
Comparison with Similar Compounds
BAY 41-2272: Another soluble guanylyl cyclase stimulator with similar properties but different potency and specificity.
Riociguat: A clinically approved soluble guanylyl cyclase stimulator used to treat pulmonary hypertension.
YC-1: An earlier soluble guanylyl cyclase stimulator with less specificity compared to BAY 41-8543
Uniqueness: BAY 41-8543 is unique due to its high potency and specificity as a nitric oxide-independent stimulator of soluble guanylyl cyclase. It has shown significant potential in preclinical studies for its vasodilatory and antiplatelet effects, making it a valuable tool for cardiovascular research .
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180342 | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256498-66-5 | |
Record name | BAY-41-8543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-41-8543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BAY 41-8543 and what is its mechanism of action?
A1: BAY 41-8543 is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , ] Unlike NO, which activates sGC by binding to its reduced heme moiety, BAY 41-8543 directly stimulates the enzyme, even in the presence of oxidative stress that can impair NO signaling. [, ] This stimulation leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [] Elevated cGMP levels then activate downstream effectors like protein kinases, ultimately leading to vasodilation. [, , , , , , , , , , ]
Q2: How does BAY 41-8543 compare to NO donors in terms of efficacy and limitations?
A2: While both BAY 41-8543 and NO donors increase cGMP levels, their mechanisms differ. BAY 41-8543 directly stimulates sGC, whereas NO donors rely on NO bioavailability. [, , , ] In conditions like diabetes, aging, and hypertension where NO production is compromised, BAY 41-8543 may offer superior efficacy over NO donors. [] Furthermore, BAY 41-8543 can synergize with both exogenous and endogenous NO, enhancing vasodilatory responses. [, ]
Q3: Can BAY 41-8543 restore erectile function in animal models of erectile dysfunction?
A3: Yes, research shows that BAY 41-8543 induces significant erectile responses in rats, even in the presence of conditions that inhibit NO formation or damage the cavernosal nerves. [] This suggests its potential for treating erectile dysfunction (ED), especially in cases where traditional PDE5 inhibitors are ineffective due to impaired NO signaling. [, ]
Q4: What is the role of BAY 41-8543 in treating pulmonary hypertension?
A4: BAY 41-8543 demonstrates promising results in pre-clinical models of pulmonary hypertension (PH). Studies highlight its ability to reduce pulmonary vascular resistance, improve right ventricular function, and protect pulmonary artery endothelial function. [, , , , , , , , ] These findings suggest its potential as a novel therapeutic strategy for PH, particularly in cases with impaired NO responsiveness. []
Q5: How does BAY 41-8543 affect cardiac remodeling in models of heart failure?
A6: Studies show that BAY 41-8543 can attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in animal models of heart failure. [, , , ] These beneficial effects are linked to its ability to improve NO/sGC/cGMP signaling, which plays a crucial role in regulating cardiac function and remodeling. []
Q6: Can BAY 41-8543 be administered through inhalation, and what are the advantages?
A8: Yes, BAY 41-8543 can be delivered through inhalation, offering targeted delivery to the lungs. [, , , ] This administration route minimizes systemic exposure and reduces the risk of systemic side effects, such as hypotension, compared to intravenous or oral administration. [, ]
Q7: Are there any limitations to using BAY 41-8543 as a therapeutic agent?
A9: While pre-clinical studies show promise for BAY 41-8543, further research is needed to confirm its efficacy and safety in humans. Potential long-term effects, optimal dosage regimens, and possible drug interactions require further investigation. [] Additionally, the development of sGC stimulators like BAY 41-8543 is challenged by the complexity of synthesizing these compounds and the need for robust analytical methods for their characterization and quantification. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.